![molecular formula C29H25N3O5 B2641210 2-(2,5-dimethoxyphenyl)imino-5-(hydroxymethyl)-8-methyl-N-naphthalen-1-ylpyrano[2,3-c]pyridine-3-carboxamide CAS No. 866342-19-0](/img/structure/B2641210.png)
2-(2,5-dimethoxyphenyl)imino-5-(hydroxymethyl)-8-methyl-N-naphthalen-1-ylpyrano[2,3-c]pyridine-3-carboxamide
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Description
2-(2,5-dimethoxyphenyl)imino-5-(hydroxymethyl)-8-methyl-N-naphthalen-1-ylpyrano[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C29H25N3O5 and its molecular weight is 495.535. The purity is usually 95%.
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Scientific Research Applications
Cyanoacetamide in Heterocyclic Chemistry
Cyanoacetamide derivatives play a crucial role in heterocyclic chemistry. A study by Bialy and Gouda (2011) highlights the synthesis of various heterocyclic compounds using cyanoacetamide as a key intermediate. These compounds exhibited significant antioxidant activities, suggesting potential applications in developing therapeutic agents with antioxidant properties (Bialy & Gouda, 2011).
Antimicrobial Activity of Pyrano[2,3-c]pyridine Carboxamides
Zhuravel et al. (2005) synthesized novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyran[2,3-c]pyridine-3-(N-aryl) carboxamides and evaluated their antimicrobial activities. These compounds demonstrated significant antibacterial and antifungal activities, indicating their potential as lead compounds in developing new antimicrobial agents (Zhuravel et al., 2005).
Molecular Interaction Studies
Research into the molecular interactions of specific antagonist compounds with receptors, such as the CB1 cannabinoid receptor, sheds light on the binding mechanisms and the design of receptor-specific drugs. Shim et al. (2002) detailed the molecular interaction and conformational analysis of a potent CB1 receptor antagonist, contributing to the understanding of drug-receptor interactions and the development of drugs targeting specific receptors (Shim et al., 2002).
Synthesis and Cytotoxic Activity of Carboxamide Derivatives
The synthesis and evaluation of carboxamide derivatives for their cytotoxic activities against cancer cell lines illustrate the potential of such compounds in cancer research. Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines and tested their growth inhibitory properties, demonstrating potent cytotoxic effects on several cancer cell lines (Deady et al., 2003).
properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)imino-5-(hydroxymethyl)-8-methyl-N-naphthalen-1-ylpyrano[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O5/c1-17-27-22(19(16-33)15-30-17)14-23(28(34)31-24-10-6-8-18-7-4-5-9-21(18)24)29(37-27)32-25-13-20(35-2)11-12-26(25)36-3/h4-15,33H,16H2,1-3H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPQOJHPFWSHJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=NC3=C(C=CC(=C3)OC)OC)C(=C2)C(=O)NC4=CC=CC5=CC=CC=C54)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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